molecular formula C22H29N3O3 B2489536 1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea CAS No. 1209663-33-1

1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea

Cat. No.: B2489536
CAS No.: 1209663-33-1
M. Wt: 383.492
InChI Key: UBHUWXXFFSUINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a phenyl group substituted with an ethoxy group and a morpholine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea typically involves the following steps:

    Formation of the Ethoxyphenyl Isocyanate: This can be achieved by reacting 4-ethoxyaniline with phosgene or a phosgene substitute under controlled conditions.

    Reaction with 3-(2-phenylmorpholin-4-yl)propylamine: The isocyanate is then reacted with 3-(2-phenylmorpholin-4-yl)propylamine to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a phenol derivative.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea would depend on its specific interactions with biological targets. Generally, urea derivatives can act as enzyme inhibitors or receptor ligands, modulating biological pathways by binding to active sites or receptor domains.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea
  • 1-(4-chlorophenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea
  • 1-(4-ethoxyphenyl)-3-[3-(2-methylmorpholin-4-yl)propyl]urea

Uniqueness

1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds with different substituents.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-2-27-20-11-9-19(10-12-20)24-22(26)23-13-6-14-25-15-16-28-21(17-25)18-7-4-3-5-8-18/h3-5,7-12,21H,2,6,13-17H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHUWXXFFSUINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.